molecular formula C9H14N2 B2736447 3-Cyclopropyl-1-isopropyl-1H-pyrazole CAS No. 1798678-58-6

3-Cyclopropyl-1-isopropyl-1H-pyrazole

Cat. No. B2736447
CAS RN: 1798678-58-6
M. Wt: 150.225
InChI Key: IWRQHZSCGSZPHE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is used for research purposes . The molecular formula of this compound is C9H14N2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, one cyclopropyl group, and one isopropyl group . The molecular weight of this compound is 150.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 112-114℃ (8 Torr), a density of 1.215±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 126.9±11.7℃ . It is a solid compound .

Scientific Research Applications

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyrazole derivatives, including those with cyclopropyl groups, often involves 1,3-dipolar cycloaddition reactions. For instance, Hamdi et al. (2005) described the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, yielding 3H-pyrazoles. This method highlights the versatility of cyclopropyl and pyrazole functionalities in synthesizing structurally diverse compounds with potential application in various fields of chemistry (Hamdi, Dixneuf, & Khemiss, 2005).

Functionalization and Reactivity

The reactivity of pyrazoles bearing a cyclopropyl group has been explored in palladium-catalyzed direct arylations. Sidhom et al. (2018) demonstrated that pyrazole derivatives with a cyclopropyl group at the C3-position could undergo palladium-catalyzed direct C4-arylations without decomposing the cyclopropyl unit. This finding opens pathways for the development of new synthetic methods and the functionalization of pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).

Material Science and Catalysis

Catalytic Applications

Pyrazole derivatives have been investigated for their potential catalytic properties. For instance, the study by Korotkov et al. (2007) on the GaCl3-catalyzed insertion of diazene derivatives into the cyclopropane ring, leading to pyrazolidine derivatives, showcases the potential of pyrazole and cyclopropyl-containing compounds in catalysis and organic synthesis (Korotkov, Larionov, Hofmeister, Magull, & de Meijere, 2007).

Advanced Organic Chemistry and New Materials

Advanced Synthesis

The versatility of pyrazole derivatives, especially those with cyclopropyl groups, in synthesizing new materials is notable. Guesmi and Hamadi (2021) developed a regiospecific synthesis of 1H-pyrazole derivatives via 1,3-dipolar cycloaddition, utilizing ultrasound-assisted preparation to enhance yields. This approach could be pivotal in designing new materials and chemicals with specialized properties (Guesmi & Hamadi, 2021).

Safety and Hazards

3-Cyclopropyl-1-isopropyl-1H-pyrazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions for research on 3-Cyclopropyl-1-isopropyl-1H-pyrazole and other pyrazole derivatives could involve the development of greener and more economical synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .

properties

IUPAC Name

3-cyclopropyl-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRQHZSCGSZPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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